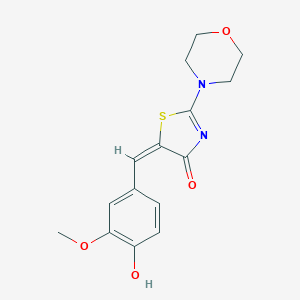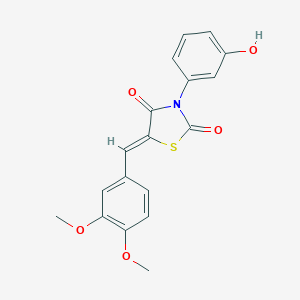![molecular formula C24H22N4 B416522 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B416522.png)
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines and have a wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then heated to promote the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens, alkyl groups, or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Benzimidazol-2-ylmethyl phenyl ether
- 1,2-bis(imidazol-1-ylmethyl)benzene
- N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine
Uniqueness
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct biological and chemical properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C24H22N4 |
|---|---|
Molekulargewicht |
366.5g/mol |
IUPAC-Name |
2-[1-(1H-benzimidazol-2-yl)-3-phenylbutan-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C24H22N4/c1-16(17-9-3-2-4-10-17)18(24-27-21-13-7-8-14-22(21)28-24)15-23-25-19-11-5-6-12-20(19)26-23/h2-14,16,18H,15H2,1H3,(H,25,26)(H,27,28) |
InChI-Schlüssel |
GAELJTQGYRTLNW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-chlorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B416439.png)
![6-(4-Fluorophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B416441.png)
![5-(3-ethoxy-4-hydroxybenzylidene)-2-{4-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B416442.png)
![7-(2-hydroxyethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B416443.png)

![5-{3-nitrobenzylidene}-2-[4-(5-{3-nitrobenzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B416446.png)

![5-[4-(dimethylamino)benzylidene]-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B416448.png)
![3-[3-(3,6-diiodo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B416449.png)
![methyl 4-[(2-(4-methyl-1-piperazinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B416450.png)
![4-{[3-(Benzoylamino)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B416452.png)
![5-(4-methylbenzylidene)-2-{4-[5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B416454.png)
![1-[4-(2,4-Dinitrophenyl)-2-methylpiperazin-1-yl]ethanone](/img/structure/B416459.png)
![1-(3,4-DIMETHYLPHENYL)-4-({[4-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B416460.png)
